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Compound of Interest

Compound Name: Turletricin

Cat. No.: B15137702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the challenges associated with the large-

scale synthesis of Turletricin (AM-2-19), an investigational renal-sparing polyene antifungal

agent. The information is compiled from publicly available scientific literature and patents,

primarily from the foundational work of the Burke research group.

Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Turletricin (AM-2-19)?

A1: The synthesis of Turletricin, an analogue of Amphotericin B, is based on a convergent and

modular approach. The key methodology is the iterative cross-coupling (ICC) of functionalized

building blocks, particularly using MIDA (N-methyliminodiacetic acid) boronates. This strategy

allows for the controlled and stereospecific construction of the complex polyene macrolactone

core.

Q2: Why is the large-scale synthesis of Turletricin challenging?

A2: The challenges in scaling up the synthesis of Turletricin are inherent to polyene

macrolides and include:

Instability of the Polyene Core: The conjugated polyene system is sensitive to light, heat,

acid, and oxidation, leading to degradation and reduced yields.
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Stereochemical Control: The molecule has numerous stereocenters that must be precisely

controlled throughout the synthesis.

Purification Difficulties: Turletricin has poor solubility in many common solvents and a

tendency to aggregate, making purification by standard chromatographic methods

challenging and often resulting in significant product loss.[1]

Multi-step Synthesis: The total synthesis involves a significant number of steps, and

maintaining high yields at each step is critical for a viable large-scale process.

Q3: Are there any commercially available starting materials specifically for Turletricin
synthesis?

A3: While some of the basic reagents for the building blocks may be commercially available,

the key functionalized MIDA boronate building blocks for the iterative cross-coupling are

specialized and likely require custom synthesis.

Q4: What are the key safety precautions to consider during the synthesis?

A4: Standard laboratory safety protocols should be strictly followed. Additionally, due to the

sensitivity of the polyene intermediates, it is crucial to protect all reactions and isolated

compounds from light and air. The use of degassed solvents and performing reactions under

an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[1]
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Problem Potential Cause(s) Recommended Solution(s)

Low yield in Suzuki-Miyaura

iterative cross-coupling steps

1. Incomplete reaction. 2.

Degradation of polyene

intermediates. 3. Impure or

improperly prepared MIDA

boronate building blocks. 4.

Catalyst deactivation.

1. Monitor reaction progress

carefully by TLC or LC-MS.

Consider extending reaction

times or slightly increasing the

temperature if degradation is

not observed. 2. Ensure

rigorous exclusion of light and

oxygen. Use freshly degassed

solvents. 3. Re-purify building

blocks before use. Confirm

their structure and purity by

NMR and mass spectrometry.

4. Use a higher catalyst

loading or a more robust

palladium catalyst/ligand

system. Ensure all reagents

and solvents are anhydrous.

Formation of geometric

isomers (cis/trans) in the

polyene chain

1. Isomerization during the

reaction. 2. Isomerization

during workup or purification.

1. The Suzuki-Miyaura

coupling is generally

stereoretentive. Ensure the

stereochemistry of your vinyl

halide and boronate starting

materials is correct. 2. Avoid

exposure to acid, strong

bases, and light during workup

and purification, as these can

promote isomerization.

Difficulty in purifying the final

Turletricin product

1. Poor solubility and

aggregation of the molecule. 2.

Co-elution with closely related

impurities.

1. Utilize reverse-phase

chromatography with a

suitable solvent system (e.g.,

acetonitrile/water or

methanol/water with a modifier

like ammonium acetate).

Consider preparative HPLC for

higher purity. 2. Optimize the
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chromatographic conditions

(gradient, flow rate, column

type) to improve separation.

Multiple chromatographic steps

may be necessary.

Lyophilization is often the

preferred method for isolating

the final product from aqueous

solutions.[1]

Product degradation during

storage

1. Exposure to light, oxygen, or

elevated temperatures.

1. Store the purified Turletricin

as a solid under an inert

atmosphere at low

temperatures (-20°C or below)

and protected from light.[1]

Inconsistent batch-to-batch

yields

1. Variability in the quality of

reagents or solvents. 2.

Inconsistent reaction

conditions (temperature,

stirring, reaction time).

1. Use reagents and solvents

from a reliable source and test

for quality. 2. Implement strict

process controls for all reaction

parameters.

Quantitative Data Summary
Publicly available literature on the large-scale synthesis of Turletricin does not provide specific

quantitative data such as step-by-step yields, purity, or throughput for an industrial-scale

process. The primary research focuses on the laboratory-scale synthesis and biological activity.

The following table highlights the general challenges and considerations for scaling up, rather

than specific reported data.
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Parameter
Laboratory-Scale Synthesis

Consideration

Large-Scale Synthesis

Challenge

Overall Yield

Not explicitly reported as a

cumulative value in primary

literature.

Expected to be significantly

lower than the sum of

unoptimized laboratory-scale

step yields. Process

optimization at each step is

critical.

Purity

High purity achievable with

laboratory-scale

chromatography (e.g., HPLC).

Maintaining high purity on a

large scale requires

specialized chromatographic

techniques and may involve

multiple recrystallization or

precipitation steps.

Throughput
Typically in the milligram to

gram scale.

Scaling to kilogram scale

requires significant process

development to address

reaction kinetics, heat transfer,

and materials handling.

Detailed Experimental Protocols
The following are generalized protocols for the key stages of Turletricin synthesis, based on

the iterative cross-coupling methodology. Specific reaction conditions and stoichiometry for

each step in the Turletricin synthesis would need to be optimized.

1. Synthesis of MIDA Boronate Building Blocks

This is a multi-step process to create the specific functionalized fragments required for the

iterative cross-coupling. The exact structures of the building blocks for Turletricin are not

publicly disclosed in full detail. However, a general procedure for a representative building

block is as follows:

Objective: To synthesize a vinyl halide or vinyl boronate precursor and protect the boronic

acid as a MIDA ester.
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General Procedure:

Start with a commercially available and appropriately functionalized precursor alcohol or

aldehyde.

Perform a series of reactions (e.g., Wittig reaction, oxidation, reduction, protection) to

construct the carbon skeleton of the building block with the correct stereochemistry.

Introduce the vinyl halide or vinyl boronate functionality using standard methods (e.g.,

hydroboration-bromination for a vinyl bromide, or hydroboration for a vinyl boronate).

To form the MIDA boronate, react the corresponding boronic acid with N-

methyliminodiacetic acid in a suitable solvent (e.g., DMSO) with a dehydrating agent.

Purify the MIDA boronate building block by column chromatography.

2. Iterative Suzuki-Miyaura Cross-Coupling

Objective: To couple the MIDA boronate building blocks in a sequential manner to construct

the polyene chain.

General Procedure for one coupling cycle:

Dissolve the vinyl halide building block and the MIDA boronate building block in a

degassed solvent (e.g., THF/water or dioxane/water).

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).

Heat the reaction mixture under an inert atmosphere until the reaction is complete

(monitored by TLC or LC-MS).

Perform an aqueous workup and extract the product with an organic solvent.

Purify the coupled product by column chromatography.

Deprotect the MIDA ester on the newly added fragment to reveal the boronic acid for the

next coupling step. This is typically done under mild basic conditions.
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3. Macrolactonization and Deprotection

Objective: To close the macrocycle and remove all protecting groups to yield the final

Turletricin molecule.

General Procedure:

After the final coupling reaction, the linear precursor is deprotected at the terminal ends to

reveal a carboxylic acid and a hydroxyl group.

Macrolactonization is performed under high dilution conditions using a suitable coupling

reagent (e.g., Yamaguchi or Shiina macrolactonization conditions).

The final step involves the global deprotection of all remaining protecting groups (e.g., silyl

ethers) using appropriate reagents (e.g., HF-pyridine or TBAF).

The crude Turletricin is then purified by preparative reverse-phase HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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